2-Chloro-4-(methylthio)pyrimidine

Catalog No.
S788473
CAS No.
49844-93-1
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(methylthio)pyrimidine

CAS Number

49844-93-1

Product Name

2-Chloro-4-(methylthio)pyrimidine

IUPAC Name

2-chloro-4-methylsulfanylpyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3

InChI Key

VAATWVRXPRDPPM-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC=C1)Cl

Canonical SMILES

CSC1=NC(=NC=C1)Cl

2-Chloro-4-(methylthio)pyrimidine is a chemical compound with the molecular formula C5_5H5_5ClN2_2S. It features a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with a methylthio group. This compound is classified under heterocyclic compounds and is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties .

The chemical behavior of 2-chloro-4-(methylthio)pyrimidine is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the electrophilic chlorine atom. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, or alcohols, leading to the formation of diverse derivatives .
  • Alkylation Reactions: The methylthio group can participate in alkylation processes, making this compound a useful intermediate in organic synthesis .

These reactions are essential for synthesizing more complex molecules in medicinal chemistry.

Research indicates that 2-chloro-4-(methylthio)pyrimidine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in inhibiting specific enzymes and pathways relevant to various diseases, including cancer .

Several methods exist for synthesizing 2-chloro-4-(methylthio)pyrimidine:

  • Chlorination of 4-Methylthiopyrimidine: The most common method involves chlorinating 4-methylthiopyrimidine using chlorinating agents like phosphorus oxychloride or thionyl chloride in appropriate solvents such as dichloromethane or acetonitrile .
  • Substitution Reactions: Starting with 2-methylthio-4-pyrimidine derivatives, alkali-mediated substitution reactions can be employed to introduce the chlorine atom effectively, enhancing yield and purity .

These methods highlight the compound's versatility in synthetic organic chemistry.

2-Chloro-4-(methylthio)pyrimidine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting various diseases due to its reactivity and ability to form diverse derivatives.
  • Agrochemicals: The compound is explored for use in developing herbicides and fungicides, contributing to agricultural productivity.
  • Material Science: Its derivatives have potential applications in creating novel materials with specific properties .

Interaction studies involving 2-chloro-4-(methylthio)pyrimidine focus on its reactivity with biological molecules. Research has shown that it can interact with nucleophiles such as amino acids, impacting biological pathways. These interactions are crucial for understanding its mechanism of action in biological systems and for developing targeted therapies based on its derivatives .

Several compounds share structural similarities with 2-chloro-4-(methylthio)pyrimidine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-4-methylpyrimidineC5_5H5_5ClN2_2Lacks the methylthio group; used in similar reactions
4-Chloro-2-methylthiopyrimidineC5_5H5_5ClN2_2SSimilar structure; different substitution pattern
2-Chloro-6-methylpyrimidineC5_5H5_5ClN2_2Different position of chlorine; varied reactivity

Uniqueness: The presence of both a chlorine atom and a methylthio group at specific positions on the pyrimidine ring distinguishes 2-chloro-4-(methylthio)pyrimidine from its analogs. This unique substitution pattern contributes to its specific reactivity and biological activity, making it a valuable compound for further research and application development .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2-Chloro-4-(methylsulfanyl)pyrimidine

Dates

Last modified: 08-15-2023

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